Cas no 1876522-45-0 (N,3-diethyl-4-methylbenzene-1-sulfonamide)

N,3-Diethyl-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a diethylamino group and a methyl substituent on the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. Its sulfonamide moiety provides functional versatility, enabling further derivatization for applications in medicinal chemistry or material science. The ethyl and methyl groups contribute to its lipophilicity, which may influence solubility and binding properties in target systems. The compound's stability and well-defined structure make it suitable for precise synthetic applications.
N,3-diethyl-4-methylbenzene-1-sulfonamide structure
1876522-45-0 structure
Product Name:N,3-diethyl-4-methylbenzene-1-sulfonamide
CAS No:1876522-45-0
MF:C11H17NO2S
MW:227.323181867599
CID:6101765
PubChem ID:165502145
Update Time:2025-10-31

N,3-diethyl-4-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N,3-diethyl-4-methylbenzene-1-sulfonamide
    • 1876522-45-0
    • EN300-1453488
    • Inchi: 1S/C11H17NO2S/c1-4-10-8-11(7-6-9(10)3)15(13,14)12-5-2/h6-8,12H,4-5H2,1-3H3
    • InChI Key: QWNULCWTBXSGEL-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(CC)C=1)(NCC)(=O)=O

Computed Properties

  • Exact Mass: 227.09799996g/mol
  • Monoisotopic Mass: 227.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 54.6Ų

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Additional information on N,3-diethyl-4-methylbenzene-1-sulfonamide

Introduction to N,3-diethyl-4-methylbenzene-1-sulfonamide (CAS No. 1876522-45-0)

N,3-diethyl-4-methylbenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1876522-45-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This sulfonamide derivative exhibits a unique structural framework characterized by an aromatic benzene ring substituted with ethyl and methyl groups, coupled with a sulfonamide functional group at the 1-position. The presence of these substituents imparts distinct chemical properties, making it a promising candidate for further exploration in drug discovery and therapeutic applications.

The compound’s molecular structure, featuring a benzene core with ethyl groups at the 3-position and a methyl group at the 4-position, combined with the sulfonamide moiety, contributes to its potential biological activity. Sulfonamides are well-known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in N,3-diethyl-4-methylbenzene-1-sulfonamide may influence its interaction with biological targets, thereby modulating its therapeutic potential.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives as pharmacological agents. The structural diversity within this class of compounds allows for fine-tuning of biological activity through modifications in substitution patterns and functional groups. N,3-diethyl-4-methylbenzene-1-sulfonamide represents an intriguing example of such structural diversity, with its unique substitution pattern potentially offering advantages over existing sulfonamides in terms of efficacy and selectivity.

One of the most compelling aspects of N,3-diethyl-4-methylbenzene-1-sulfonamide is its potential as a scaffold for drug development. The aromatic ring system provides a stable platform for further chemical modifications, enabling researchers to explore various pharmacophores and optimize biological activity. Additionally, the sulfonamide group serves as a key pharmacophore that can interact with biological targets such as enzymes and receptors. This dual functionality makes N,3-diethyl-4-methylbenzene-1-sulfonamide a versatile compound for medicinal chemistry investigations.

Recent studies have highlighted the importance of sulfonamide derivatives in addressing unmet medical needs. For instance, modifications to the sulfonamide core have led to the development of drugs with enhanced potency and reduced toxicity. The work of several research groups has demonstrated that subtle changes in the substitution pattern can significantly alter the pharmacokinetic and pharmacodynamic properties of sulfonamides. This underscores the significance of exploring new derivatives like N,3-diethyl-4-methylbenzene-1-sulfonamide, which may offer novel therapeutic solutions.

The synthesis of N,3-diethyl-4-methylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the benzene derivative followed by introduction of the ethyl and methyl groups at specific positions. Subsequent functionalization with the sulfonamide group completes the synthesis. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective substitutions on the aromatic ring.

Once synthesized, N,3-diethyl-4-methylbenzene-1-sulfonamide undergoes rigorous characterization to confirm its identity and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to elucidate its structure. These studies provide critical insights into the compound’s molecular architecture and help in understanding its potential interactions with biological targets.

The pharmacological evaluation of N,3-diethyl-4-methylbenzene-1-sulfonamide involves both in vitro and in vivo studies to assess its biological activity. In vitro assays are performed to determine interactions with specific enzymes or receptors relevant to drug action. These studies often include enzyme inhibition assays, receptor binding assays, and cell-based assays to evaluate potential therapeutic effects. In vivo studies further investigate efficacy and safety by testing the compound in animal models.

One area where N,3-diethyl-4-methylbenzene-1-sulfonamide shows promise is in its potential application as an antimicrobial agent. Sulfonamides have historically been used to treat bacterial infections due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. The unique structural features of this compound may enhance its antimicrobial properties while reducing resistance development compared to older sulfonamides.

Additionally, research suggests that modifications within the sulfonamide class can influence anti-inflammatory effects. The presence of ethyl and methyl groups may modulate inflammatory pathways by interacting with cytokine production or immune cell signaling. This makes N,3-diethyl-4-methylbenzene-1-sulfonamide a candidate for developing novel anti-inflammatory therapies that could address chronic inflammatory conditions.

The compound’s potential extends beyond antimicrobial and anti-inflammatory applications. Preliminary studies indicate that sulfonamides like N,3-diethyl-4-methylbenzene-1-sulfonamide may exhibit anticancer properties by targeting specific enzymes involved in tumor growth or metabolism. By inhibiting key pathways such as tyrosine kinase activity or DNA replication enzymes, this compound could offer a new approach to cancer treatment.

The development of new drugs often involves computational methods to predict biological activity before experimental validation becomes feasible. Molecular modeling techniques can simulate interactions between N,3-diethyl-4-methylbenzene-1-sulfonamide and biological targets such as enzymes or receptors. These simulations help identify potential binding sites and optimize lead structures for improved efficacy.

In conclusion, N,3-diethyl,4-methyibenzenesulfonylamide(CAS No.1876522-45-0) represents an exciting avenue for pharmaceutical research due to its unique structural features and potential therapeutic applications.N,3-Diethylethyl4-MethylethylBenzeneSulfonylAmine Its ability to modulate various biological pathways makes it a valuable candidate for further investigation into antimicrobial, anti-inflammatory, and anticancer therapies. As research continues, the full therapeutic potential of this compound is expected to become more apparent, leading to novel treatment strategies in medicine.

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